molecular formula C20H22N2O3 B15061524 racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate

racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate

Cat. No.: B15061524
M. Wt: 338.4 g/mol
InChI Key: OUYCMSVDLLRVEX-GOEBONIOSA-N
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Description

Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a pyridinyl group, and a carbamate moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: The initial step involves the synthesis of the cyclohexyl intermediate through a series of reactions, including cyclization and functional group modifications.

    Introduction of the pyridinyl group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclohexyl intermediate.

    Formation of the carbamate moiety: The final step involves the formation of the carbamate moiety by reacting the intermediate with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Racemic-benzyl (4-((1R,3S,5S)-3-(benzylamino)-5-methylcyclohexyl)pyridin-3-yl)carbamate: This compound has a similar structure but includes a benzylamino group instead of a methyl group.

    Racemic-benzyl (4-((1R,3S,5S)-3-hydroxy-5-methylcyclohexyl)pyridin-3-yl)carbamate: This compound features a hydroxy group in place of the oxo group.

Uniqueness

Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl N-[4-[(1R,3S)-3-methyl-5-oxocyclohexyl]pyridin-3-yl]carbamate

InChI

InChI=1S/C20H22N2O3/c1-14-9-16(11-17(23)10-14)18-7-8-21-12-19(18)22-20(24)25-13-15-5-3-2-4-6-15/h2-8,12,14,16H,9-11,13H2,1H3,(H,22,24)/t14-,16+/m0/s1

InChI Key

OUYCMSVDLLRVEX-GOEBONIOSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(=O)C1)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1CC(CC(=O)C1)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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